molecular formula C18H21NO4S B2580872 3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide CAS No. 1396847-88-3

3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide

Cat. No.: B2580872
CAS No.: 1396847-88-3
M. Wt: 347.43
InChI Key: ZKDNKMMRXDSOOL-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide is an organic compound that features a benzenesulfonyl group attached to a propanamide backbone

Scientific Research Applications

3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the effects of sulfonyl and amide groups on biological systems.

    Industrial Applications: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide typically involves the following steps:

    Formation of the Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be synthesized by reacting benzene with chlorosulfonic acid.

    Preparation of the Amide: The benzenesulfonyl chloride is then reacted with 3-hydroxy-3-phenylpropylamine to form the desired amide. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps as outlined above, but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include sulfides.

    Substitution: Products include substituted amides or esters.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the amide group can participate in hydrogen bonding and other interactions. These properties make it useful in the design of molecules that can interact with enzymes, receptors, and other biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-N-(2-hydroxy-2-phenylethyl)propanamide
  • 3-(benzenesulfonyl)-N-(4-hydroxy-4-phenylbutyl)propanamide

Uniqueness

3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide is unique due to the specific positioning of the hydroxyl and phenyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c20-17(15-7-3-1-4-8-15)11-13-19-18(21)12-14-24(22,23)16-9-5-2-6-10-16/h1-10,17,20H,11-14H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDNKMMRXDSOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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